molecular formula C8H8BNO2 B1426546 3-Cyano-5-methylphenylboronic acid CAS No. 1451391-42-6

3-Cyano-5-methylphenylboronic acid

Cat. No. B1426546
CAS RN: 1451391-42-6
M. Wt: 160.97 g/mol
InChI Key: HOWMWRQDWIZJNA-UHFFFAOYSA-N
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Description

3-Cyano-5-methylphenylboronic acid is a chemical compound with the molecular formula C8H8BNO2 . It has a molecular weight of 160.97 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BNO2/c1-6-2-7 (5-10)4-8 (3-6)9 (11)12/h2-4,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

This compound, like other boronic acids, is often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 160.97 and a molecular formula of C8H8BNO2 .

Scientific Research Applications

Targeted Drug Delivery

3-Cyano-5-methylphenylboronic acid derivatives have shown promise in targeted drug delivery. Phenylboronic acid-functionalized polymeric micelles demonstrated targeted delivery capabilities to HepG2 liver cancer cells, suggesting potential for targeted cancer therapies (Zhang et al., 2013).

Material Synthesis

N-Heterocyclic Carbene-facilitated condensation of 3-methylphenylboronic acid led to novel structures like boroxines, opening new avenues in material synthesis for various applications (Zhang et al., 2013).

Nanoparticle Development

The development of novel nanoparticles for nasal insulin delivery was achieved using phenylboronic acid derivatives, demonstrating the compound's utility in non-invasive drug delivery systems (Cheng et al., 2012).

Catalysis

This compound derivatives have been used to catalyze cross-coupling reactions, highlighting their role in creating more efficient and selective chemical processes. For example, a study showed how these compounds could facilitate Suzuki cross-coupling reactions, a key method in organic synthesis (Ikram et al., 2015).

Corrosion Inhibition

Acrylamide derivatives of this compound showed effectiveness as corrosion inhibitors for copper, suggesting applications in materials protection and preservation (Abu-Rayyan et al., 2022).

Optical Sensors

The compound's derivatives were also explored for optical modulation, indicating potential uses in sensing technologies and materials science, where responsive materials are required (Mu et al., 2012).

Safety and Hazards

3-Cyano-5-methylphenylboronic acid is associated with certain hazards. It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . The compound is also associated with hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and clothing, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

3-Cyano-5-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura coupling, a transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the Suzuki–Miyaura coupling .

Mode of Action

In the Suzuki–Miyaura coupling, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The palladium acts as a catalyst, facilitating the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of complex organic compounds from simpler ones, contributing to various downstream effects such as the synthesis of pharmaceuticals and polymers .

Pharmacokinetics

Like other organoboron compounds, it is expected to have good stability and reactivity, which could influence its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . The presence of certain functional groups or impurities can potentially interfere with the reaction .

properties

IUPAC Name

(3-cyano-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWMWRQDWIZJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C#N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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